![molecular formula C20H21N5O3 B5970255 N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide, commonly known as MPF-39 or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and plays a crucial role in B-cell development, activation, and survival. MPF-39 has shown promising results in preclinical studies as a potential therapy for B-cell malignancies and autoimmune diseases.
Mechanism of Action
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon BCR activation, N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide is activated and phosphorylates downstream targets, leading to B-cell activation and proliferation. MPF-39 binds to the ATP-binding site of N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide and inhibits its activity, thereby blocking BCR signaling and preventing B-cell activation and survival.
Biochemical and Physiological Effects
MPF-39 has been shown to inhibit BCR signaling and B-cell activation in preclinical models. In addition, MPF-39 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to BCR stimulation. These effects suggest that MPF-39 may have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPF-39 is its specificity for N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide, which reduces the potential for off-target effects. In addition, MPF-39 has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies, suggesting that it may be a promising therapy for these diseases. However, one limitation of MPF-39 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on MPF-39. One direction is the development of combination therapies that target multiple pathways in B-cell malignancies. Another direction is the investigation of MPF-39 in autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, further studies are needed to determine the safety and efficacy of MPF-39 in clinical trials.
Synthesis Methods
The synthesis of MPF-39 involves several steps starting from commercially available starting materials. The first step is the synthesis of 2-methyl-6-(4-morpholinyl)-4-pyrimidinamine, which is then coupled with 4-aminophenyl-2-furamide to yield MPF-39. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Scientific Research Applications
MPF-39 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, MPF-39 has demonstrated potent anti-tumor activity both as a single agent and in combination with other therapies.
properties
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-21-18(13-19(22-14)25-8-11-27-12-9-25)23-15-4-6-16(7-5-15)24-20(26)17-3-2-10-28-17/h2-7,10,13H,8-9,11-12H2,1H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGVUBAYUSKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.